Fmoc-Lys(N)-OH

Orthogonal protection Photocleavage Solid-phase peptide synthesis

This tri-protected lysine building block unites base-labile Fmoc with photolabile Nvoc protection. UV-cleavable at 350–365 nm, the Nvoc group is chemically orthogonal to Fmoc/tBu SPPS, enabling absolute regioselectivity for ε-amine deprotection on resin. It uniquely supports photocaged peptide synthesis, one-pot maleimide-protein conjugation without acidic or hydrazine-based side reactions, and late-stage branching or cyclization—making it the superior choice over Alloc, Dde, or Mtt for workflows demanding multi-orthogonal precision.

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
Cat. No. B12805689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(N)-OH
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)
InChIKeyPJRFTUILPGJJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(Nvoc)-OH: An Orthogonally Protected Lysine Derivative for Photocontrolled SPPS and Precision Peptide Engineering


Fmoc-Lys(Nvoc)-OH (N-α-Fmoc-N-ε-(4,5-dimethoxy-2-nitrobenzyloxycarbonyl)-L-lysine) is a tri-protected amino acid building block designed for solid-phase peptide synthesis (SPPS). The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino side chain is protected by the photolabile 6-nitroveratryloxycarbonyl (NVOC) group . The Nvoc group is cleavable by irradiation with UV light at 350–365 nm, rendering it orthogonal to standard Fmoc/tBu SPPS conditions [1]. This orthogonal protection scheme enables site-selective ε-amino deprotection without affecting Fmoc or acid-labile side-chain protections, providing a unique route for late-stage functionalization, bioconjugation, and photocaging of lysine residues within resin-bound peptides [2].

Why Fmoc-Lys(Nvoc)-OH Cannot Be Casually Replaced by Other Lysine Side-Chain Protected Derivatives in SPPS


Lysine derivatives bearing alternative orthogonal protecting groups—such as Fmoc-Lys(Boc)-OH, Fmoc-Lys(Alloc)-OH, Fmoc-Lys(Dde)-OH, Fmoc-Lys(ivDde)-OH, and Fmoc-Lys(Mtt)-OH—are each cleavable under distinct chemical conditions: acidolysis (Boc), Pd-catalyzed allyl transfer (Alloc), hydrazinolysis (Dde/ivDde), or mild acid (Mtt/Mmt). Substituting one for another without rigorous consideration of the full SPPS workflow can lead to synthetic incompatibilities, including unwanted side-chain deprotection during chain elongation, cross-reactivity with other protecting groups, or incompatibility with sensitive post-synthetic modifications [1]. Notably, hydrazine-labile Dde groups are prone to migration ("scrambling") during repeated piperidine-mediated Fmoc deprotection, resulting in loss of regioselectivity and reduced crude peptide purity [2]. In contrast, Fmoc-Lys(Nvoc)-OH offers a chemically neutral deprotection trigger—light—that is orthogonal to both base and acid, making it uniquely suited for workflows that demand absolute regioselectivity in the presence of multiple unprotected functional groups [3].

Quantitative Evidence for Fmoc-Lys(Nvoc)-OH: Performance Benchmarks and Comparative Differentiation Data


Orthogonal Cleavage Mechanism: Photolysis at 350 nm vs. Chemical Orthogonality of Dde and Alloc Groups

Fmoc-Lys(Nvoc)-OH achieves orthogonal ε-amino deprotection via UV photolysis at 350 nm, a mechanism distinct from the base-labile Fmoc group and acid-labile tBu/Boc protections . In contrast, hydrazine-labile Dde and ivDde groups are prone to side-reactions during piperidine-mediated Fmoc deprotection; Dde exhibits significant migration ('scrambling') to free lysine ε-amino groups, leading to heterogeneous products and reduced purity, while ivDde, though non-migratory, can be extremely difficult to remove completely when located at the peptide C-terminus or in aggregated sequences [1]. The Nvoc group is completely unaffected by 20% piperidine and TFA, ensuring precise spatial control over lysine side-chain functionalization [2].

Orthogonal protection Photocleavage Solid-phase peptide synthesis Regioselective deprotection

Nvoc Deprotection Yield: Direct Head-to-Head Comparison with Z(2-NO₂) Photolabile Group

In a direct comparative study of photocleavable protecting groups, Nvoc (4,5-dimethoxy-2-nitrobenzyloxycarbonyl) deprotection yielded higher product recovery than the Z(2-NO₂) group under identical irradiation conditions [1]. This demonstrates that Nvoc is the more efficient photocleavable option among historically available nitrobenzyl-based groups, translating to improved synthetic yield in light-mediated deprotection steps.

Photolabile protecting group Deprotection yield Nvoc Peptide synthesis

Compatibility with Maleimide Linkers: Enabling One-Pot Conjugation Strategies Not Feasible with Acid-Labile or Hydrazine-Labile Groups

The Nvoc deprotection by UV light is compatible with the presence of reactive maleimide linkers on the peptide [1]. This is a critical advantage over acid-labile groups (e.g., Boc, Mtt), which would require acidic conditions incompatible with maleimide stability, and over hydrazine-labile groups (e.g., Dde, ivDde), which may react with or be affected by hydrazine treatment [2]. The photolytic cleavage proceeds without affecting the maleimide moiety, enabling a one-pot workflow where the Nvoc group is removed and the liberated ε-amino group is immediately available for maleimide-thiol conjugation to proteins or other thiol-containing biomolecules [1].

Bioconjugation Maleimide Thiol-reactive Post-synthetic modification

Product Purity Benchmark: Vendor-Supplied Assay Data for Reproducible SPPS Integration

Commercially available Fmoc-Lys(Nvoc)-OH from major vendors is supplied with a minimum purity of ≥98% as determined by HPLC assay . This purity threshold ensures that the building block introduces minimal impurities into the peptide synthesis workflow, which is critical for achieving high-fidelity sequences and reducing purification burden. While purity specifications are standard across most Fmoc-amino acid derivatives (class-level expectation), the availability of ≥98% grade Fmoc-Lys(Nvoc)-OH from established suppliers provides procurement confidence for sensitive applications such as caged peptide synthesis and bioconjugate preparation [1].

Amino acid purity HPLC Quality control Procurement specification

Procurement-Driven Application Scenarios for Fmoc-Lys(Nvoc)-OH in Peptide Synthesis and Bioconjugation


Synthesis of Photocaged Peptides for Spatiotemporal Control in Biological Studies

Fmoc-Lys(Nvoc)-OH is directly applicable to the solid-phase synthesis of photocaged peptides, wherein the ε-amino group of a specific lysine residue is masked by the photolabile Nvoc group until triggered by 350–365 nm UV light . This strategy has been employed in the preparation of caged HIV peptides and other biologically active sequences, enabling researchers to control peptide activity with spatial and temporal precision upon irradiation [1]. The orthogonal nature of Nvoc ensures that the caging group remains intact throughout Fmoc SPPS assembly and acidolytic cleavage, only releasing the active peptide upon light exposure.

Site-Specific Peptide-Protein Conjugation via Maleimide-Thiol Chemistry

For laboratories requiring precise conjugation of synthetic peptides to carrier proteins or antibodies, Fmoc-Lys(Nvoc)-OH enables a one-pot, on-resin functionalization strategy [2]. The peptide is assembled with the Nvoc-protected lysine at the intended conjugation site; after chain elongation is complete, UV irradiation removes the Nvoc group to liberate the ε-amino group in the presence of a pre-installed maleimide linker. The liberated amine can then react directly, or the maleimide can be used for subsequent thiol conjugation to proteins without requiring intermediate cleavage or purification steps [2]. This workflow avoids the acidic conditions (incompatible with maleimide) or hydrazine treatment required by alternative protecting groups.

Preparation of Branched and Cyclic Peptides Requiring Orthogonal Lysine Deprotection

Fmoc-Lys(Nvoc)-OH serves as an orthogonal building block for constructing branched peptides (e.g., multiple antigenic peptides, MAPs) and lactam-bridged cyclic peptides where a lysine side chain must be selectively unmasked for cyclization or branching after the main chain is assembled [3]. The photolabile Nvoc group provides an additional orthogonal dimension beyond the standard Fmoc/tBu pair, allowing chemists to preserve all acid-labile side-chain protections (Boc, tBu, Trt) until the final TFA cleavage while selectively deprotecting the lysine ε-amine on-resin via light. This is particularly valuable for complex sequences where chemical orthogonality using Dde or Alloc groups may be compromised by incomplete deprotection or side reactions [4].

Bioorthogonal Labeling and Chemical Biology Probe Development

The Nvoc group enables the construction of peptides bearing a temporarily masked lysine residue that can be later revealed for bioorthogonal conjugation (e.g., click chemistry, fluorophore attachment) [5]. H-L-Lys(Nvoc)-OH, the N-α-deprotected form, facilitates the incorporation of a photocaged lysine into peptides for subsequent light-triggered labeling studies [5]. This application is particularly relevant for developing chemical probes that require a "dark" to "active" transition upon photolysis, enabling real-time monitoring of peptide localization, interaction, or activity in cellular contexts without interference from the protecting group chemistry [6].

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